Epi-Galantamine
Epi-Galantamine
Epi-Galantamine is a selective acetylcholinesterase inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1668-85-5
VCID:
VC0192827
InChI:
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1
SMILES:
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O
Molecular Formula:
C17H21NO3
Molecular Weight:
287.35 g/mol
Epi-Galantamine
CAS No.: 1668-85-5
Impurities
VCID: VC0192827
Molecular Formula: C17H21NO3
Molecular Weight: 287.35 g/mol
Purity: > 95%
CAS No. | 1668-85-5 |
---|---|
Product Name | Epi-Galantamine |
Molecular Formula | C17H21NO3 |
Molecular Weight | 287.35 g/mol |
IUPAC Name | (1S,12S,14S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol |
Standard InChI | InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14+,17+/m1/s1 |
Standard InChIKey | ASUTZQLVASHGKV-IFIJOSMWSA-N |
Isomeric SMILES | CN1CC[C@@]23C=C[C@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O |
SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Canonical SMILES | CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O |
Appearance | Off-White to Pale Yellow Solid |
Melting Point | 183-185°C |
Description | Epi-Galantamine is a selective acetylcholinesterase inhibitor. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | (4aS,6S,8aS)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol; 2-Epigalanthamine; (-)-Epigalanthamine; SPH 1068; 3-Epigalanthamine; Galantamine Impurity B |
PubChem Compound | 676392 |
Last Modified | Nov 11 2021 |
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